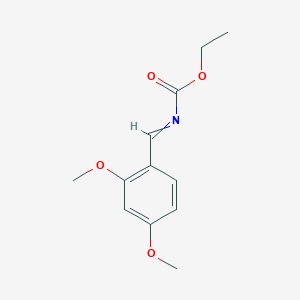
Ethyl 2,4-dimethoxybenzylidenecarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dimethoxybenzylidenecarbamate is an organic compound characterized by the presence of an ethyl ester group, two methoxy groups, and a benzylidene carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethoxybenzylidenecarbamate typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,4-dimethoxybenzylidenecarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl 2,4-dimethoxybenzylcarbamate.
Substitution: Formation of 2,4-dihalobenzylidenecarbamate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dimethoxybenzylidenecarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dimethoxybenzylidenecarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, while the benzylidene moiety can form π-π interactions with aromatic residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2,4-dimethoxybenzylidenecarbamate can be compared with other similar compounds such as:
Ethyl 2,4-dimethoxybenzylcarbamate: Lacks the benzylidene moiety, resulting in different reactivity and biological activity.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, with distinct chemical properties.
Benzylidenecarbamate derivatives: Compounds with varying substituents on the benzylidene moiety, leading to diverse chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl N-[(2,4-dimethoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H15NO4/c1-4-17-12(14)13-8-9-5-6-10(15-2)7-11(9)16-3/h5-8H,4H2,1-3H3 |
Clave InChI |
MPZYNAABRGDZRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=CC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


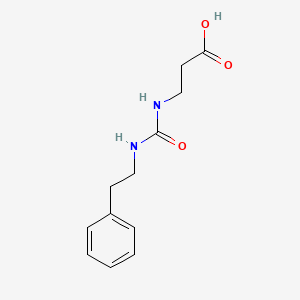

![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)

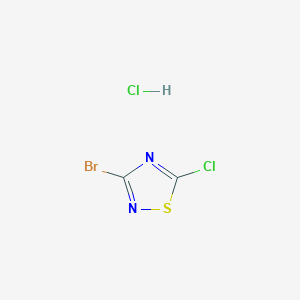
![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
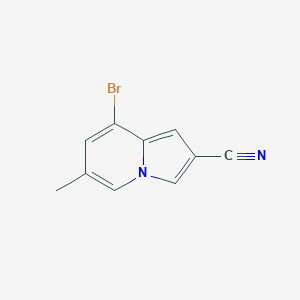
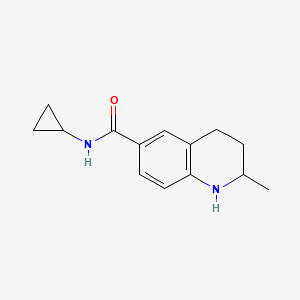
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

